1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with chlorophenyl, methoxyphenyl, methyl, and trifluoromethyl groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chlorophenyl, methoxyphenyl, methyl, and trifluoromethyl groups is accomplished through various substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research has shown potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole: This compound shares some structural similarities but differs in the core structure and substitution pattern.
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another structurally related compound with different chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C21H15ClF3N3O |
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Molecular Weight |
417.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H15ClF3N3O/c1-12-19-17(21(23,24)25)11-18(13-3-9-16(29-2)10-4-13)26-20(19)28(27-12)15-7-5-14(22)6-8-15/h3-11H,1-2H3 |
InChI Key |
UWPUATVUEPYXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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